Ggascclycrch

Antiviral Coronavirus Methyltransferase

Research on SARS-CoV RNA capping requires sequence-defined inhibitors, not generic peptides. GGASCCLYCRCH is a 12-mer antiviral peptide (sequence: GGASCCLYCRCH) that specifically inhibits the nsp10/nsp16 2′-O-MTase complex (IC50 = 160 µM). - **Critical differentiation**: Sequence-exact (C49H77N17O15S4, MW 1272.5); 4 cysteine residues essential for folding. K29 analog shows different inhibition-no substitutes. - **Proven utility**: Positive control for HTS, scaffold for SAR studies, probe for SAM-binding competitive inhibition. - **Supply assurance**: Lyophilized powder, ≥95% purity confirmed by HPLC/MS. Vendor provides analytical data for batch reproducibility.

Molecular Formula C49H77N17O15S4
Molecular Weight 1272.5 g/mol
CAS No. 1401180-68-4
Cat. No. B12384631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGgascclycrch
CAS1401180-68-4
Molecular FormulaC49H77N17O15S4
Molecular Weight1272.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)CN
InChIInChI=1S/C49H77N17O15S4/c1-23(2)11-29(59-45(77)34(19-83)66-47(79)36(21-85)65-43(75)32(17-67)62-39(71)24(3)57-38(70)16-55-37(69)14-50)41(73)60-30(12-25-6-8-27(68)9-7-25)42(74)64-33(18-82)44(76)58-28(5-4-10-54-49(51)52)40(72)63-35(20-84)46(78)61-31(48(80)81)13-26-15-53-22-56-26/h6-9,15,22-24,28-36,67-68,82-85H,4-5,10-14,16-21,50H2,1-3H3,(H,53,56)(H,55,69)(H,57,70)(H,58,76)(H,59,77)(H,60,73)(H,61,78)(H,62,71)(H,63,72)(H,64,74)(H,65,75)(H,66,79)(H,80,81)(H4,51,52,54)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1
InChIKeyPAWALTXRSMCTAC-ODTHDHSBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GGASCCLYCRCH Identity & Core Activity


GGASCCLYCRCH (K12) is a synthetic 12-amino-acid peptide derived from the interaction domain of SARS coronavirus nonstructural protein 10 (nsp10, residues 68–80). It inhibits the 2'-O-methyltransferase activity of the nsp16/10 complex, a critical step in viral RNA cap formation and immune evasion [1]. The compound is available with purity ≥95% [2] and has a molecular weight of 1272.5 g/mol (C₄₉H₇₇N₁₇O₁₅S₄) .

Target: nsp10/nsp16 2′-O-MTase complex
Mechanism: Competitive SAM binding inhibition
Format: Lyophilized, research-grade peptide

GGASCCLYCRCH Substitution Advisory


The inhibitory activity of nsp10-derived peptides is highly sequence-dependent. While K12 (GGASCCLYCRCH) and K29 (a longer 29-mer) both inhibit the nsp16/10 complex with IC₅₀ values around 160 μM, other peptides derived from adjacent regions of nsp10 (K8, K10, K20) are completely inactive even at 320 μM [1]. The specific sequence spanning residues 68–80 is essential for disrupting the nsp10–nsp16 interaction and SAM binding [1]. Consequently, generic substitution with other nsp10 fragments or scrambled sequences fails to provide the validated inhibitory activity, making GGASCCLYCRCH a uniquely characterized and functional probe for 2'-O-MTase studies.

Sequence specificity Substituting generic peptides may disrupt nsp10/nsp16 engagement, requiring re-validation.
Length sensitivity Longer analogs (e.g., K29) may not replicate the same inhibitory profile.
Folding dependency Cysteine-rich folding requirements may limit interchangeability with linear analogs.

GGASCCLYCRCH Evidence Guide


Inhibitory Potency vs. K29 Peptide

In a direct head-to-head comparison within the same study, GGASCCLYCRCH (K12) inhibited the 2'-O-MTase activity of the SARS-CoV nsp16/10 complex with an IC₅₀ of approximately 160 μM, whereas the control peptides K8 (aa 100–107), K10 (aa 91–100), and K20 (aa 40–59) showed no significant inhibition even at concentrations up to 320 μM [1].

vs. K29 Peptide
Head-to-head
GGASCCLYCRCH 160 µM
vs
K29 169 µM
Reported inhibitor comparison by peptide length.
SAM binding assay; E. coli MTase platform.
Antiviral Coronavirus Methyltransferase

Potency Benchmarking vs. Small Molecule Inhibitors

GGASCCLYCRCH (K12) and the longer 29-residue peptide K29 both inhibited the nsp16/10 complex with IC₅₀ values of approximately 160 μM [1]. While K29 (aa 68–96) encompasses the K12 sequence, the 12-mer is sufficient to achieve full inhibitory activity, suggesting that residues beyond 80 are dispensable for nsp10–nsp16 interference [1].

Potency Benchmark
Cross-study
IC50 160 µM
Context for peptide vs. small-molecule probe selection.
SS148 (1.2 µM); SARS-CoV-2-IN-60 (9 µM).
Peptide Inhibitor Structure-Activity Relationship Coronavirus

Structural Role of Cysteine Residues

Commercial sources of GGASCCLYCRCH specify a purity of ≥95% as determined by HPLC, ensuring high batch-to-batch consistency for reproducible experimental outcomes [1]. This level of purity meets or exceeds typical standards for research-grade bioactive peptides, whereas lower-purity alternatives may introduce confounding variables in functional assays.

Cysteine Structure
Class-level inference
4 Cys Residues
Structural integrity inferred to influence activity.
Folding/oxidation state may affect outcome; data to verify.
Quality Control Synthetic Peptide Reproducibility

Defined Storage Stability: Powder Stable at -20°C for Up to 3 Years

According to supplier specifications, lyophilized GGASCCLYCRCH powder can be stored at -20°C for up to 3 years without loss of activity, and once dissolved, the solution remains stable at -80°C for up to 1 year . In contrast, many custom-synthesized peptides lack validated long-term stability data, introducing uncertainty in longitudinal studies.

Peptide Stability Long-Term Storage Laboratory Reagents

GGASCCLYCRCH Research Applications


2′-O-Methyltransferase Mechanistic Studies

GGASCCLYCRCH serves as a functional probe to dissect the role of 2'-O-methylation in coronavirus immune evasion. Its sequence-specific inhibition of nsp16/10 [1] enables researchers to assess how loss of RNA cap methylation affects viral replication and host innate immune recognition, including MDA5/RIG-I pathway activation.

Reference Control for High-Throughput Screening

Due to its well-characterized IC₅₀ (160 μM) and validated activity, GGASCCLYCRCH is an ideal positive control for screening campaigns aimed at discovering small-molecule or peptidomimetic inhibitors of the nsp16/10 methyltransferase complex [1]. Its use helps establish assay sensitivity and verify target engagement.

SAR Studies for Peptide Antivirals

The minimal inhibitory sequence (12 residues) [1] provides a starting scaffold for SAR studies. Researchers can introduce modifications (e.g., cyclization, D-amino acids, lipid conjugation) to improve potency, stability, and cellular uptake while monitoring changes in IC₅₀ relative to the parent K12 peptide.

Procurement for Academic Core Labs

When used in conjunction with orthogonal nsp16 inhibitors (e.g., SS148), GGASCCLYCRCH helps confirm that observed antiviral effects are specifically mediated through nsp16/10 inhibition. Its distinct mechanism (disruption of nsp10–nsp16 interaction and SAM binding [1]) allows researchers to distinguish on-target from off-target activity.

Application
Selection Property
Validation Focus
Coronavirus RNA capping research
nsp10/nsp16 2′-O-MTase inhibitor probe
In vitro MTase activity assay validation
HTS assay benchmarking control
Established assay potency context
Assay robustness and cross-study comparison
Peptide sequence-structure SAR research
Sequence-dependent inhibition profile
Target engagement and conformational analysis
Research-grade sourcing for reproducibility
Verified sequence and purity context
Analytical data review (HPLC, MS)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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